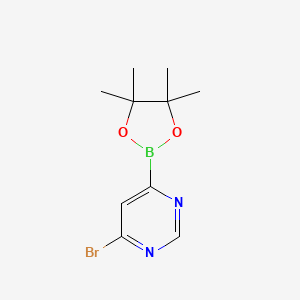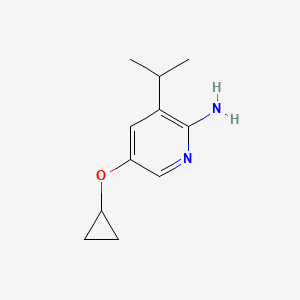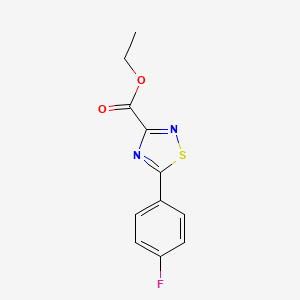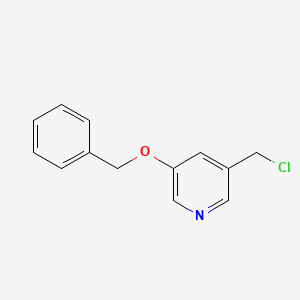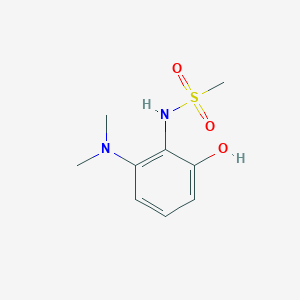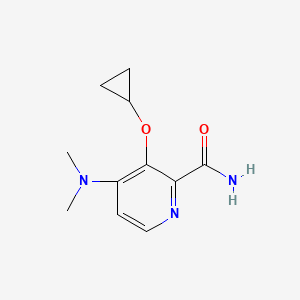
3-Cyclopropoxy-4-(dimethylamino)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-(dimethylamino)picolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-(dimethylamino)picolinamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropoxy-substituted boronic acid with a dimethylamino-substituted picolinamide precursor.
Chemical Reactions Analysis
3-Cyclopropoxy-4-(dimethylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
3-Cyclopropoxy-4-(dimethylamino)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropoxy-4-(dimethylamino)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(dimethylamino)picolinamide: This compound has a similar structure but differs in the position of the dimethylamino group.
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: Another analog with variations in the substituents on the picolinamide core.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-(dimethylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)8-5-6-13-9(11(12)15)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI Key |
STOUWOITINWAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



